3,3-Dibromo-2-oxopropanoic acid
Overview
Description
3,3-Dibromo-2-oxopropanoic acid is an organic compound with the molecular formula C3H2Br2O3. It is a brominated derivative of pyruvic acid and is characterized by the presence of two bromine atoms attached to the third carbon of the oxopropanoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromo-2-oxopropanoic acid typically involves the bromination of pyruvic acid. The reaction is carried out by treating pyruvic acid with bromine in the presence of a suitable solvent, such as acetic acid or water. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to achieve high yields and purity. The process may involve the use of continuous flow reactors to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibromo-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-oxopropanoic acid or further to 2-oxopropanoic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substitution reactions yield various substituted oxopropanoic acids.
- Reduction reactions produce partially or fully de-brominated products.
- Oxidation reactions result in higher oxidation state derivatives .
Scientific Research Applications
3,3-Dibromo-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of brominated derivatives and other complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathway studies.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 3,3-Dibromo-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparison with Similar Compounds
3-Bromo-2-oxopropanoic acid: A mono-brominated derivative with similar but less pronounced chemical properties.
2,2-Dibromo-3-oxopropanoic acid: Another brominated derivative with different bromination patterns and reactivity.
Uniqueness: 3,3-Dibromo-2-oxopropanoic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms on the same carbon enhances its electrophilic properties and makes it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
3,3-dibromo-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSEHPIDUSFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208703 | |
Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-35-1 | |
Record name | Pyruvic acid, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3-dibromo-2-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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